dimethyl 2-(2,2-dimethyl-1-(2-thienylcarbonyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate
Description
Dimethyl 2-(2,2-dimethyl-1-(2-thienylcarbonyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate (CAS: 307339-95-3; molecular formula: C₂₅H₂₀FNO₅S₃; molecular weight: 529.6 g/mol) is a complex heterocyclic compound featuring a quinolinylidene core fused with a 1,3-dithiole ring and ester functional groups . The structure includes a 2-thienylcarbonyl substituent, which introduces sulfur-based aromaticity, and dimethyl groups at the 2-position of the quinoline ring, enhancing steric stability. Key properties include a high XLogP3 value (5.2), indicating lipophilicity, and nine hydrogen bond acceptors, suggesting moderate polarity .
This compound belongs to a class of molecules often synthesized for applications in materials science (e.g., organic semiconductors) or as intermediates in pharmaceutical chemistry due to their conjugated π-systems and redox-active dithiole moieties.
Properties
IUPAC Name |
dimethyl 2-[2,2-dimethyl-3-sulfanylidene-1-(thiophene-2-carbonyl)quinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S4/c1-23(2)18(30)15(22-32-16(20(26)28-3)17(33-22)21(27)29-4)12-8-5-6-9-13(12)24(23)19(25)14-10-7-11-31-14/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDGLIIJCBTUAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(2,2-dimethyl-1-(2-thienylcarbonyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thienyl and dithiole groups. Common reagents used in these reactions include thionyl chloride, dimethyl sulfate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains several reactive sites:
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Dithiole-4,5-dicarboxylate esters : The electron-deficient 1,3-dithiole ring is prone to nucleophilic substitution (e.g., thiol exchange) and cycloaddition reactions. For example, dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate ( ) participates in [4+2] cycloadditions with dienophiles like maleimides.
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3-Thioxoquinolinylidene : The thioxo group (C=S) may undergo oxidation to sulfoxide/sulfone analogs or coordinate with transition metals.
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Thienylcarbonyl group : The electron-withdrawing carbonyl adjacent to a thiophene ring could facilitate electrophilic substitution at the thiophene’s α-positions.
Hypothetical Reaction Pathways
Structural Analog Comparisons
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Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate ( ): Shows reactivity in cycloadditions and ester hydrolysis . Its SMILES string (
COC(=O)C1=C(SC(=S)S1)C(=O)OC) highlights the dithiole-thione core’s electronic deficiency. -
Butyryl-substituted quinolinylidene analog ( ): Demonstrates stability under mild acidic conditions but susceptibility to nucleophilic attack at the dithiole ring.
Research Gaps and Recommendations
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Experimental validation of hydrolysis, oxidation, and cycloaddition pathways is critical.
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Computational studies (DFT) could predict regioselectivity in electrophilic substitutions.
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Coordination chemistry with metals like Pd or Ru remains unexplored but promising for catalytic applications.
While direct data on this compound’s reactions are lacking, its functional groups suggest reactivity patterns consistent with dithiole esters and thioxoquinolinylidenes. Further synthetic and mechanistic studies are warranted to elucidate its full chemical potential.
Scientific Research Applications
Agricultural Chemistry
Fungicide and Pesticide Properties
- The compound has demonstrated significant efficacy as a fungicide and pesticide. It protects crops from various fungal infections and pests, which enhances agricultural productivity. Research indicates that compounds similar to dimethyl dithiole derivatives can effectively control plant diseases caused by pathogens such as Fusarium and Phytophthora .
Pharmaceutical Development
Potential Therapeutic Applications
- Dimethyl 2-(...) is being explored for its potential in drug formulation. Its derivatives exhibit anti-inflammatory and antioxidant properties, making them candidates for treating chronic diseases such as arthritis and cardiovascular disorders . Studies have shown that these compounds can modulate oxidative stress pathways, which is crucial in chronic inflammation .
Case Studies
- A study published in MDPI highlights the synthesis of hybrid derivatives of quinoline-based compounds that exhibit promising biological activities, including antimicrobial and anticancer effects . These findings suggest that the compound's structure can be optimized for enhanced therapeutic efficacy.
Material Science
Advanced Material Synthesis
- The compound is also utilized in synthesizing advanced materials, including polymers and coatings. These materials show improved durability and resistance to environmental factors due to the unique properties imparted by the dithiole structure . For instance, the incorporation of dimethyl dithiole derivatives into polymer matrices has been shown to enhance thermal stability and mechanical strength.
Organic Synthesis
Versatile Building Block
- In organic synthesis, dimethyl 2-(...) serves as a versatile building block for creating complex molecules efficiently. Its ability to undergo various chemical reactions makes it invaluable in developing new chemical entities . For example, it can participate in cycloaddition reactions and serve as a precursor for synthesizing more complex heterocycles.
Summary Table of Applications
Mechanism of Action
The mechanism of action of dimethyl 2-(2,2-dimethyl-1-(2-thienylcarbonyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, while the thienyl and dithiole groups can form covalent bonds with protein residues, leading to inhibition of enzymatic activity or modulation of signaling pathways.
Comparison with Similar Compounds
Fluorobenzoyl Derivative
- Compound: Dimethyl 2-(1-(2-fluorobenzoyl)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate (CAS: 307339-95-3)
- Key Differences : Replaces the 2-thienylcarbonyl group with a 2-fluorobenzoyl moiety.
- Polarity: Higher polarity (XLogP3 = 5.2 vs. 5.2 for the thienyl derivative; similar lipophilicity) . Synthetic Utility: Fluorinated analogues are often explored for enhanced metabolic stability in drug design.
Ethoxy-Substituted Derivative
- Compound: Dimethyl 2-(6-ethoxy-2,2-dimethyl-1-(2-thienylcarbonyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate (CAS: CB21904189)
- Key Differences: Incorporates an ethoxy group at the 6-position of the quinoline ring.
- Impact :
Thiazole and Thiophene Analogues
Thiazole-Fused Derivatives
- Compound: Dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-3-phenyl-2,3-dihydro-1,3-thiazole-4,5-dicarboxylate
- Key Differences : Replaces the dithiole ring with a thiazole ring and introduces a phenyl group.
- Impact :
Thiophene-Based Analogues
- Compound: 2-(Thiophene-2-yl)carbonyl-3,5-diaryl-4,6-dicyanoaniline derivatives
- Key Differences: Simpler structure with dicyanoaniline and thiophene groups.
- Impact: Synthetic Accessibility: Synthesized via pyridine-mediated condensation, a milder route than the sodium acetate/acetic anhydride method used for quinolinylidene derivatives . Applications: Often used as dyes or sensors due to strong absorption in visible light regions.
Physicochemical and Spectral Comparisons
Biological Activity
Dimethyl 2-(2,2-dimethyl-1-(2-thienylcarbonyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound characterized by its unique structural features that include a dithiole ring and quinoline moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes:
- A dithiole core that contributes to its biological properties.
- A quinoline unit which is often associated with various pharmacological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity. Below are the key findings regarding its effects:
Anticancer Activity
A notable study conducted by Fayad et al. (2019) identified the compound as an effective anticancer agent through screening on multicellular spheroids. The results indicated:
- Inhibition of cancer cell proliferation : The compound demonstrated a dose-dependent reduction in cell viability across various cancer cell lines.
- Mechanism of action : It was suggested that the compound induces apoptosis in cancer cells, although the exact molecular pathways require further elucidation .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity:
- In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
- The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
- Anticancer Screening : In a detailed screening process involving various derivatives of dithiole compounds, it was found that modifications in the quinoline portion significantly affected anticancer potency. Compounds with electron-withdrawing groups exhibited enhanced activity against specific cancer types .
- Microbial Resistance : Research highlighted the potential of this compound to combat antibiotic-resistant strains of bacteria. The synergy observed when combined with conventional antibiotics suggests a role in overcoming resistance mechanisms .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions with careful control of substituent positioning. For example, analogous quinoline derivatives are synthesized via condensation reactions followed by cyclization (e.g., using 1,2-dibromopropane and KI catalysis) and subsequent saponification with NaOH to introduce carboxylate groups . To optimize purity, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate via HPLC (>95% purity threshold). Monitor intermediates using -NMR and -NMR to confirm structural integrity at each step .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Key techniques include:
- -NMR and -NMR : Assign signals for thienyl, quinoline, and dithiole moieties. For example, thiophene protons typically appear at δ 6.8–7.5 ppm, while quinoline carbons resonate at δ 120–160 ppm .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm) and thioxo (C=S, ~1250 cm) groups .
- HRMS (ESI) : Validate molecular weight (e.g., [M+H] within 5 ppm error) .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to:
- Temperature : 25°C, 40°C, and 60°C for 1–6 months.
- Humidity : 75% RH and desiccated environments.
- Light : UV/visible light exposure (ICH Q1B guidelines).
Analyze degradation products using LC-MS and compare with stability-indicating assays (e.g., USP <1225>) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data (e.g., varying MIC values)?
- Methodological Answer : Discrepancies in antimicrobial MIC values often arise from:
- Strain Variability : Test against standardized strains (e.g., S. aureus ATCC 29213) and clinical isolates .
- Assay Conditions : Use CLSI-recommended broth microdilution with RPMI-1640 or MHB media. Include controls (e.g., amikacin for bacteria, fluconazole for fungi) .
- Compound Solubility : Pre-dissolve in DMSO (≤1% v/v) to avoid precipitation artifacts .
Q. How can computational methods predict environmental fate and toxicity of this compound?
- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate:
- Persistence : Biodegradation half-life (e.g., BIOWIN scores).
- Bioaccumulation : Log (octanol-water partition coefficient).
- Ecototoxicity : LC values for Daphnia magna or Pimephales promelas.
Validate predictions with experimental data from OECD 301/302 biodegradation tests .
Q. What experimental designs are suitable for studying its interaction with biological targets (e.g., enzyme inhibition)?
- Methodological Answer :
- Kinetic Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity ().
- Molecular Docking : Align the compound’s structure (via DFT-optimized coordinates) with target enzymes (e.g., DNA gyrase for quinolone analogs) .
- Mutagenesis Studies : Identify critical residues by comparing wild-type and mutant enzyme inhibition profiles .
Q. How to analyze degradation pathways under oxidative/reductive conditions?
- Methodological Answer :
- Oxidative Stress : Treat with HO (1–10 mM) or Fenton’s reagent (Fe/HO). Monitor via LC-MS for sulfoxide/sulfone derivatives.
- Reductive Conditions : Use NaBH or Zn/HCl to reduce thioxo groups. Confirm via loss of S-H stretching (IR) and shifts in -NMR .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR + HRMS for structural confirmation) and replicate experiments across independent labs.
- Advanced Instrumentation : Synchrotron XRD (for crystal structure) and TOF-SIMS (surface analysis) resolve ambiguities in complex matrices .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
